N-(4-(4-溴苯基)噻唑-2-基)-4-氧代-4H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

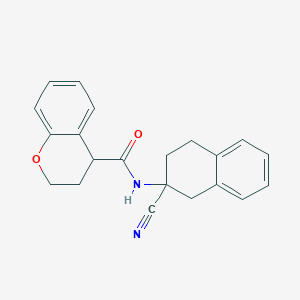

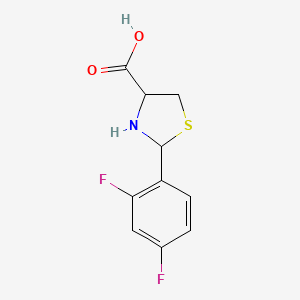

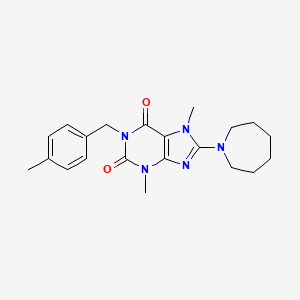

“N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide” is a compound that has been synthesized and studied for its pharmacological activities . It is part of a series of derivatives that have been evaluated for their antimicrobial and anticancer activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of p-bromo acetophenone with thiourea and iodine, which is refluxed for 11–12 hours . The reaction mixture is then cooled and washed with diethyl ether to remove unreacted acetophenone and iodine .Molecular Structure Analysis

The molecular structures of these derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact reactions for “N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide” are not available in the retrieved papers.Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . For example, the NMR data for a similar compound is as follows: 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH); 13 C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .科学研究应用

微波辅助合成和抗菌活性

Raval 等人 (2012) 进行的一项研究采用了微波辐射,以快速合成多种与 N-(4-(4-溴苯基)噻唑-2-基)-4-氧代-4H-色烯-3-甲酰胺相关的化合物。这种环境友好的程序产生了对各种菌株具有显着抗菌和抗真菌活性的化合物,展示了这些化合物在抗菌应用中的潜力 Raval, Naik, & Desai, 2012.

合成、生物学评估和晶体结构

另一项研究重点介绍了含有噻唑烷-4-酮环的香豆素衍生物的合成及其生物学评估。这些化合物是以 2-氧代-2H-色烯-3-甲酸乙酯为关键中间体合成的,并评估了它们的抗菌活性,证明了它们在开发新的抗菌剂中的潜力 Ramaganesh, Bodke, & Venkatesh, 2010.

晶体学分析

Gomes 等人 (2015) 专注于 N-(4-卤代苯基)-4-氧代-4H-色烯-3-甲酰胺的晶体结构,深入了解其分子几何形状及其对反应性和相互作用的影响。这项研究有助于理解这些化合物的生物学活性的结构基础 Gomes, Low, Cagide, & Borges, 2015.

腺苷受体配体

在一项探索色酮-噻唑杂化物作为人腺苷受体配体的潜力的研究中,Cagide 等人 (2015) 合成了新的 4-氧代-N-(取代的噻唑-2-基)-4H-色烯-2-甲酰胺。这项研究表明这些化合物在开发针对腺苷受体的治疗剂中的效用,而腺苷受体与各种生理过程有关 Cagide, Borges, Gomes, & Low, 2015.

新型合成和抗菌活性

进一步的研究证明了具有抗菌特性的新型衍生物的合成。例如,Mostafa 等人 (2013) 和 Darwish 等人 (2014) 报告了合成对细菌和真菌菌株表现出显着活性的化合物,强调了这些衍生物在开发新的抗菌剂中的潜力 Mostafa, El-Salam, & Alothman, 2013; Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the synthesis of the thiazole ring, followed by the synthesis of the chromene ring, and finally the coupling of the two rings to form the final compound.", "Starting Materials": [ "4-bromobenzenamine", "2-bromoacetic acid", "thiourea", "salicylaldehyde", "sodium hydroxide", "acetic anhydride", "acetic acid", "phosphorus oxychloride", "triethylamine", "dimethylformamide", "N,N-dimethylacetamide", "4-hydroxy-2H-chromen-2-one", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "N,N-diisopropylethylamine", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 4-(4-bromophenyl)thiazole:", "Step 1: Dissolve 4-bromobenzenamine and thiourea in a mixture of acetic acid and water.", "Step 2: Add sodium hydroxide to the mixture and heat to reflux for several hours.", "Step 3: Cool the mixture and filter the resulting solid.", "Step 4: Wash the solid with water and dry to obtain 4-(4-bromophenyl)thiazole.", "Synthesis of 4H-chromene-3-carboxylic acid:", "Step 1: Dissolve salicylaldehyde and 2-bromoacetic acid in acetic anhydride.", "Step 2: Add phosphorus oxychloride dropwise to the mixture and heat to reflux for several hours.", "Step 3: Cool the mixture and add triethylamine to neutralize the mixture.", "Step 4: Add water to the mixture and extract the resulting solid with ethyl acetate.", "Step 5: Dry the organic layer and evaporate the solvent to obtain 4H-chromene-3-carboxylic acid.", "Coupling of 4-(4-bromophenyl)thiazole and 4H-chromene-3-carboxylic acid:", "Step 1: Dissolve 4-(4-bromophenyl)thiazole and 4H-chromene-3-carboxylic acid in N,N-dimethylacetamide.", "Step 2: Add N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to the mixture and stir for several hours.", "Step 3: Add N,N-diisopropylethylamine to the mixture to quench the reaction.", "Step 4: Extract the resulting solid with ethyl acetate and wash with water.", "Step 5: Dry the organic layer and evaporate the solvent to obtain N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide." ] } | |

CAS 编号 |

477550-45-1 |

分子式 |

C19H11BrN2O3S |

分子量 |

427.27 |

IUPAC 名称 |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C19H11BrN2O3S/c20-12-7-5-11(6-8-12)15-10-26-19(21-15)22-18(24)14-9-25-16-4-2-1-3-13(16)17(14)23/h1-10H,(H,21,22,24) |

InChI 键 |

QPYHGSSAADBPBY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2652957.png)

![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2652963.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2652966.png)

![1-(4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2652972.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2652975.png)